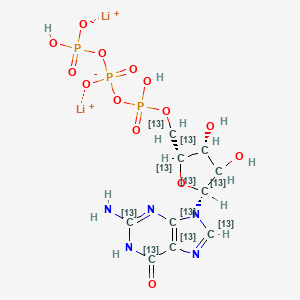

Guanosine triphosphate-13C10 (dilithium)

説明

Guanosine triphosphate-13C10 (dilithium) (GTP-13C10) is a stable isotope-labeled compound where ten carbon atoms are replaced with ¹³C isotopes. This modification enhances its utility in quantitative tracing applications, particularly in drug development and metabolic pathway studies. The dilithium salt form improves solubility and stability, making it suitable for biochemical assays .

特性

分子式 |

C10H14Li2N5O14P3 |

|---|---|

分子量 |

545.0 g/mol |

IUPAC名 |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChIキー |

SPQUPDOUIWTDAU-IECUJWPGSA-L |

異性体SMILES |

[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |

正規SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .

化学反応の分析

Types of Reactions

Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .

科学的研究の応用

Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used in NMR studies to investigate molecular structures and dynamics.

Biology: Utilized in studies of protein synthesis and signal transduction pathways.

Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.

Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .

作用機序

The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .

類似化合物との比較

Molecular Formula :

Key Properties :

- Molecular Weight : ~534 g/mol (derived from similar compounds in ).

- Solubility: Soluble in DMSO, water, or ethanol under specific conditions .

- Storage : Stable at -20°C for years; avoid repeated freeze-thaw cycles .

Comparison with Similar Compounds

Stable isotope-labeled nucleotides are critical for elucidating biochemical mechanisms. Below is a detailed comparison of GTP-13C10 (dilithium) with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Isotope-Labeled Nucleotides

Key Differentiators

Functional Roles

- GTP-13C10 : Primarily involved in RNA synthesis, G-protein signaling, and mitochondrial energy metabolism .

- dGTP-13C10,15N5 : Dual isotopic labeling (¹³C and ¹⁵N) enables precise tracking in bacterial mutagenesis studies (e.g., E. coli A-to-C mutation assays) .

- ATP-13C10 : Central to ATP-dependent processes like glycolysis and kinase signaling, with broader applications in metabolic profiling .

Isotopic Complexity

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。